DL-Asparagine

Description

A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from ASPARTIC ACID and AMMONIA by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)

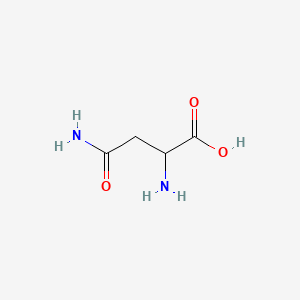

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859927 | |

| Record name | DL-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Monohydrate: White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3130-87-8, 70-47-3 | |

| Record name | Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DL-Asparagine: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Asparagine is the racemic mixture of the proteinogenic amino acid L-asparagine and its enantiomer, D-asparagine. As a non-essential amino acid, it plays a crucial role in the biosynthesis of proteins and in the metabolic control of cell functions, particularly in the nervous system.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological signaling pathways of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[2] Its physicochemical properties are summarized in the tables below, providing a comprehensive dataset for experimental and theoretical applications.

General Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₃ | [2][3] |

| Molecular Weight | 132.12 g/mol | [2][3] |

| Appearance | White crystalline powder or pellets/large crystals | [2][4][5] |

| CAS Number | 3130-87-8 | [3][4] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 220 °C (decomposes) | [4][6][7] |

| Boiling Point | 438 °C at 760 mmHg | [6][8] |

| Density | 1.543 g/cm³ | [9] |

| pKa (carboxyl) | 2.02 - 2.1 | [5][8][10] |

| pKa (amino) | 8.80 | [5][8][10] |

| Isoelectric Point (pI) | 5.41 - 5.43 | [5][10][11] |

Solubility

| Solvent | Solubility | Source |

| Water | 2.94 g/100 mL (2.94 x 10⁴ mg/L) at 25 °C | [2][9] |

| Acids | Soluble | [2][9][12] |

| Bases (Alkalies) | Soluble | [2][9][12] |

| Methanol | Practically insoluble/negligible | [2][9][12][13] |

| Ethanol | Practically insoluble/negligible | [2][9][12][13] |

| Ether | Practically insoluble/negligible | [2][9][12][13] |

| Benzene | Practically insoluble/negligible | [2][9][12][13] |

| DMSO | Insoluble | [1] |

Chemical Structure

This compound is the racemic form of asparagine, meaning it is an equal mixture of the L- and D-enantiomers. The structure features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a carboxamide side chain.

-

IUPAC Name : 2,4-diamino-4-oxobutanoic acid[3]

-

SMILES : C(C(C(=O)O)N)C(=O)N[3]

-

InChI : InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)[3]

-

InChIKey : DCXYFEDJOCDNAF-UHFFFAOYSA-N[3]

The crystal structure of L-asparagine monohydrate is orthorhombic.[9]

Signaling Pathways

Asparagine plays a significant role in key signaling pathways that regulate cell growth, proliferation, and stress responses. The mTOR and ATF4 pathways are particularly sensitive to asparagine levels.

Asparagine and the mTORC1 Signaling Pathway

Asparagine availability is a critical signal for the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. Asparagine can stimulate mTORC1 signaling, promoting the expression of genes involved in thermogenesis and glycolysis.[14][15][16][17] Interestingly, asparagine can activate mTORC1 independently of the Rag GTPases, utilizing a pathway that involves the ADP-ribosylation factor 1 (Arf1).[3]

Asparagine and the ATF4 Signaling Pathway

Activating transcription factor 4 (ATF4) is a key mediator of the cellular response to nutrient stress. Depletion of intracellular asparagine leads to an increase in ATF4 levels.[18][19] ATF4, in turn, induces the transcription of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS), to restore cellular homeostasis.[4][9][18] This pathway is crucial for tumor cell adaptation to nutrient-deprived environments.[9][20]

References

- 1. L-Asparagine | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. Buy this compound monohydrate | 3130-87-8 [smolecule.com]

- 3. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemnet.com [chemnet.com]

- 7. DL -Asparagine = 99.0 NT 3130-87-8 [sigmaaldrich.com]

- 8. Asparagine - Wikipedia [en.wikipedia.org]

- 9. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptideweb.com [peptideweb.com]

- 11. Amino Acids [vanderbilt.edu]

- 12. 70-47-3 CAS MSDS (L-Asparagine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth [escholarship.org]

- 20. Oncogenic KRAS regulates amino acid homeostasis and asparagine biosynthesis via ATF4 and alters sensitivity to L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of DL-Asparagine from DL-Aspartic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of DL-asparagine from DL-aspartic acid. It details both classical chemical synthesis routes and modern biocatalytic approaches, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support research and development in the pharmaceutical and biotechnology sectors.

Chemical Synthesis of this compound

The chemical synthesis of this compound from DL-aspartic acid predominantly involves the amidation of an activated carboxyl group of aspartic acid. Two prominent methods are the direct amidation of ethyl DL-aspartate and a process involving a β-methyl aspartate sulfate intermediate.

Synthesis via Ethyl DL-Aspartate

A traditional method for this compound synthesis involves the conversion of ethyl DL-aspartate using a concentrated aqueous solution of ammonia under pressure. This process first requires the esterification of DL-aspartic acid to form diethyl aspartate, followed by selective amidation.

Experimental Protocol:

-

Step 1: Esterification of DL-Aspartic Acid. DL-aspartic acid is esterified to produce diethyl DL-aspartate. This is typically achieved by reacting DL-aspartic acid with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid, followed by neutralization.

-

Step 2: Amidation of Diethyl DL-Aspartate. The resulting diethyl DL-aspartate is then subjected to amidation. The ester is heated with a concentrated aqueous solution of ammonia in a sealed vessel. The pressure and temperature are critical parameters that must be carefully controlled to favor the formation of the amide over hydrolysis of the ester groups.

-

Step 3: Purification. The reaction mixture is cooled, and the precipitated this compound is collected by filtration. The crude product is then purified by recrystallization from hot water.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl DL-aspartate | [1](2) |

| Reagents | Concentrated Aqueous Ammonia | [1](2) |

| Conditions | Heating in a sealed tube | [1](2) |

| Yield | 41% (from ethyl aspartate) | [1](2) |

Synthesis via β-Methyl Aspartate Sulfate Intermediate

An improved chemical synthesis route that avoids the need for isolating the intermediate ester involves the use of sulfuric acid and methanol to form β-methyl aspartate sulfate, which is then aminated in situ.[3](4_)

Experimental Protocol:

-

Step 1: Formation of β-Methyl Aspartate Sulfate. A slurry of L-aspartic acid in methanol is treated with concentrated sulfuric acid and heated. This reaction forms the β-methyl aspartate sulfate intermediate in solution.[5](5)

-

Step 2: In Situ Amination. The solution is cooled, and aqueous ammonia is added to adjust the pH and initiate the amination of the ester intermediate to form asparagine.[5](5)

-

Step 3: Isolation and Purification. The solvent is removed under vacuum, and the crude product is crystallized by adjusting the pH to the isoelectric point of asparagine (approximately 5.4).[5](5) The resulting asparagine monohydrate is then collected by filtration and can be further purified by recrystallization from water.[5](5)

Quantitative Data:

| Parameter | Example 1 | Example 2 | Reference |

| L-Aspartic Acid | 66.6 g | 66.5 g | --INVALID-LINK--5 |

| Methanol | 295 ml | 295 ml | [5](5) |

| Sulfuric Acid (98%) | 33 ml | 31.5 ml | [5](5) |

| Reaction Temperature | 50°C | 40-45°C | [5](5) |

| Reaction Time | 3 hours | 4 hours | [5](5) |

| Aqueous Ammonia | 17% | 28% | [5](5) |

| Final Product | Asparagine Monohydrate | Asparagine Monohydrate | [5](5) |

| Yield | 28.3 g | 31.0 g | [5](5) |

Biocatalytic Synthesis of L-Asparagine

The enzymatic synthesis of L-asparagine from L-aspartic acid offers a highly specific and environmentally friendly alternative to chemical methods. This approach utilizes the enzyme asparagine synthetase (AS), which catalyzes the ATP-dependent amidation of aspartate.

Asparagine Synthetase (AS) Catalyzed Synthesis

Asparagine synthetase catalyzes the formation of L-asparagine from L-aspartate, with either glutamine or ammonia serving as the nitrogen donor. The reaction is coupled with the hydrolysis of ATP to AMP and pyrophosphate, which drives the reaction forward.

Reaction Mechanism:

The enzymatic reaction proceeds in two main steps:

-

Activation of Aspartate: ATP activates the β-carboxyl group of aspartate to form a β-aspartyl-AMP intermediate and pyrophosphate.[6][7]

-

Ammonia Transfer: A molecule of ammonia, either from the hydrolysis of glutamine or directly from the reaction medium, attacks the β-aspartyl-AMP intermediate, leading to the formation of asparagine and the release of AMP.[6][7]

Experimental Protocol (Whole-Cell Biocatalysis):

This protocol describes the synthesis of L-asparagine using whole recombinant E. coli cells expressing both a novel asparagine synthetase (LsaAS-A) and a polyphosphate kinase (DfiPPK2-Ⅲ) for ATP regeneration.[8](8)

-

Step 1: Recombinant Cell Cultivation. E. coli strains harboring the expression plasmids for LsaAS-A and DfiPPK2-Ⅲ are cultured under optimal conditions to induce protein expression.

-

Step 2: Whole-Cell Catalytic Reaction. The harvested cells are used directly as a biocatalyst in a reaction mixture containing L-aspartic acid, a nitrogen source (NH₄Cl), a phosphate source for ATP regeneration (sodium hexametaphosphate), MgCl₂, and a small amount of ATP to initiate the cycle.

-

Step 3: Reaction Conditions. The reaction is carried out at a controlled temperature and pH (e.g., 37°C, pH 8.0) with agitation.[8](8)

-

Step 4: Monitoring and Fed-Batch Strategy. The concentrations of substrate and product are monitored over time, for instance, by HPLC.[8](8) A fed-batch approach, where substrates are added incrementally, can be employed to overcome substrate inhibition and improve the final product yield.[8](8)

-

Step 5: Product Isolation. After the reaction, the cells are removed by centrifugation, and the L-asparagine in the supernatant can be purified using techniques such as ion-exchange chromatography.

Quantitative Data:

| Parameter | Batch Catalysis | Fed-Batch (Phosphate) | Fed-Batch (Phosphate + Aspartate) | Reference |

| Biocatalyst | Whole E. coli cells (LsaAS-A + DfiPPK2-Ⅲ) | Whole E. coli cells (LsaAS-A + DfiPPK2-Ⅲ) | Whole E. coli cells (LsaAS-A + DfiPPK2-Ⅲ) | [8](9--INVALID-LINK-- |

| Substrates | L-Asp, NH₄Cl, ATP, Sodium Hexametaphosphate | L-Asp, NH₄Cl, ATP, Sodium Hexametaphosphate | L-Asp, NH₄Cl, ATP, Sodium Hexametaphosphate | [8](8) |

| L-Aspartate Inhibition | >100 mmol L⁻¹ | - | - | [8](9--INVALID-LINK-- |

| Sodium Hexametaphosphate Inhibition | >60 mmol L⁻¹ | - | - | [8](9--INVALID-LINK-- |

| L-Asn Yield | - | 90.15% | 64.19% | --INVALID-LINK--8,[10](10) |

| Final L-Asn Concentration | - | - | 218.26 mmol L⁻¹ | [8](9--INVALID-LINK-- |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Chemical synthesis workflow for this compound.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. 276. The preparation of this compound and dl-aspartic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]

- 6. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asparagine synthetase - Wikipedia [en.wikipedia.org]

- 8. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. Frontiers | Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System [frontiersin.org]

The Metabolic Crossroads of DL-Asparagine in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagine, a non-essential amino acid in eukaryotes, plays a multifaceted and critical role in bacterial physiology, extending beyond its fundamental function as a protein building block. For many bacteria, it serves as a crucial source of carbon and nitrogen, influencing cellular processes from basic metabolism to virulence. The metabolic fate of both L- and D-isomers of asparagine is governed by a sophisticated network of enzymes and transport systems, the understanding of which is paramount for advancements in antimicrobial drug development, industrial microbiology, and understanding host-pathogen interactions. This technical guide provides an in-depth exploration of the metabolic pathways of DL-asparagine in bacteria, detailing the key enzymes, their regulation, and the experimental methodologies used for their characterization.

L-Asparagine Metabolism: A Central Hub

The metabolism of L-asparagine in bacteria primarily revolves around two key enzymatic processes: its degradation by L-asparaginase and its synthesis by asparagine synthetase. These pathways are tightly regulated to maintain cellular homeostasis of nitrogen and carbon.

Catabolism of L-Asparagine: The Role of L-Asparaginase

The hydrolysis of L-asparagine to L-aspartate and ammonia is a cornerstone of bacterial nitrogen metabolism, catalyzed by the enzyme L-asparaginase (EC 3.5.1.1). This reaction is not only vital for the bacterium but has also been exploited for therapeutic purposes, particularly in cancer treatment.[1]

Bacterial L-asparaginases are broadly classified into two types: Type I, which are cytoplasmic enzymes with a low affinity for L-asparagine, and Type II, which are periplasmic enzymes with a high affinity for their substrate. The high-affinity Type II enzymes are of particular interest due to their therapeutic applications.[2] The general reaction is as follows:

L-Asparagine + H₂O → L-Aspartate + NH₃

The liberated ammonia can be assimilated into other nitrogen-containing compounds, while L-aspartate serves as a precursor for the synthesis of other amino acids (such as methionine, threonine, and lysine), purines, and pyrimidines, and can also be funneled into the citric acid cycle.[3]

Anabolism of L-Asparagine: Asparagine Synthetase

Bacteria synthesize L-asparagine from L-aspartate through the action of asparagine synthetase. There are two main types of asparagine synthetases in bacteria:

-

Asparagine Synthetase A (AsnA): This enzyme utilizes ammonia as the nitrogen donor in an ATP-dependent reaction.[4] L-Aspartate + ATP + NH₃ → L-Asparagine + AMP + PPi

-

Asparagine Synthetase B (AsnB): This is a glutamine-dependent enzyme, also requiring ATP.[5] L-Aspartate + ATP + L-Glutamine → L-Asparagine + AMP + PPi + L-Glutamate

The expression and activity of these enzymes are tightly regulated by the availability of nitrogen sources and amino acids in the cellular environment.[6][7]

Alternative Pathway: tRNA-Dependent Asparagine Biosynthesis

A fascinating alternative route for asparagine biosynthesis exists in some bacteria that lack asparagine synthetase. This pathway is tRNA-dependent and involves a two-step process where a non-discriminating aspartyl-tRNA synthetase first attaches aspartate to tRNAAsn, followed by the amidation of the tRNA-bound aspartate to asparagine by an amidotransferase.

D-Asparagine Metabolism: Expanding the Metabolic Repertoire

While L-amino acids are predominant in biological systems, D-amino acids play crucial roles in bacteria, particularly in the structure of the peptidoglycan cell wall. The metabolism of D-asparagine is less well-characterized than that of its L-enantiomer but is primarily thought to proceed through the action of enzymes with broader D-amino acid specificity.

D-Amino Acid Dehydrogenase

A key enzyme in the catabolism of D-amino acids is D-amino acid dehydrogenase (EC 1.4.99.1). This membrane-bound flavoenzyme catalyzes the oxidative deamination of a wide range of D-amino acids to their corresponding α-keto acids and ammonia.[8] While specific studies focusing solely on D-asparagine as a substrate are limited, the broad specificity of this enzyme suggests it is a likely route for D-asparagine catabolism.[9][10]

D-Asparagine + FAD → Iminoaspartate + FADH₂ Iminoaspartate + H₂O → Oxaloacetate + NH₃

The resulting oxaloacetate can then enter central carbon metabolism.

Amino Acid Racemases

Amino acid racemases are enzymes that catalyze the interconversion of L- and D-enantiomers of amino acids. While a specific asparagine racemase is not widely documented, it is plausible that racemases with broader substrate specificity could convert D-asparagine to L-asparagine, which would then be metabolized through the well-established L-asparagine pathways.

Transport of this compound

The uptake of asparagine from the environment is mediated by various amino acid transport systems. Bacteria possess a diverse array of transporters, including ATP-binding cassette (ABC) transporters and secondary transporters, which exhibit varying specificities and affinities for different amino acids.[11][12] The transport of D-amino acids is generally less efficient than that of L-amino acids, but specific transport systems for D-amino acids do exist. The kinetic properties of these transporters are crucial for understanding the efficiency of nutrient acquisition from the environment.[13]

Regulation of Asparagine Metabolism

The metabolic pathways for asparagine are intricately regulated at both the genetic and enzymatic levels to respond to the changing nutritional status of the cell.

-

Transcriptional Regulation: The expression of genes encoding L-asparaginase and asparagine synthetase is often controlled by global regulators of nitrogen metabolism, such as the nitrogen regulation (Ntr) system, and by the availability of specific amino acids.[6][14] For example, in E. coli, the expression of the high-affinity L-asparaginase II is induced under anaerobic conditions and is subject to catabolite repression.

-

Allosteric Regulation: The activity of some asparagine metabolizing enzymes can be modulated by the binding of small molecules to allosteric sites, allowing for rapid control of metabolic flux in response to changes in metabolite concentrations.

Quantitative Data

Table 1: Kinetic Parameters of Bacterial L-Asparaginases

| Bacterial Source | Enzyme Type | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Escherichia coli | Type II | 0.0115 | - | - | - | [2] |

| Bacillus aryabhattai | Extracellular | 0.257 | 1.537 (U/µg) | 993.93 | 3.87 x 10³ | [7] |

| Bacillus halotolerans ASN9 | - | 0.0973 | - | - | - | [10] |

| Erwinia carotovora | - | 0.018 | - | - | - | [10] |

| Bacillus licheniformis | - | 0.014 | 697.09 | - | - | [10] |

Note: The units and experimental conditions for Vmax can vary between studies. "-" indicates data not available in the cited source.

Table 2: Intracellular Concentrations of Aspartate in Escherichia coli

| Condition | Intracellular Aspartate Concentration (mM) | Reference |

| Glucose-fed, exponentially growing | 4.2 | [15] |

Note: Data on intracellular asparagine concentrations are less readily available and can vary significantly with growth conditions.

Experimental Protocols

L-Asparaginase Activity Assay (Nesslerization Method)

This protocol is based on the quantification of ammonia released from the enzymatic hydrolysis of L-asparagine.

Reagents:

-

0.05 M Tris-HCl buffer, pH 8.6

-

0.01 M L-asparagine solution (in 0.05 M Tris-HCl, pH 8.6)

-

1.5 M Trichloroacetic acid (TCA)

-

Nessler's Reagent

-

Ammonia standard solution (e.g., ammonium sulfate)

Procedure:

-

Prepare reaction mixtures containing 1.0 mL of 0.01 M L-asparagine solution and 0.5 mL of 0.05 M Tris-HCl buffer.

-

Equilibrate the reaction mixtures at 37°C.

-

Initiate the reaction by adding 0.5 mL of the enzyme solution (e.g., crude cell lysate or purified enzyme).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 0.5 mL of 1.5 M TCA.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Take a known volume of the supernatant and dilute with distilled water.

-

Add Nessler's reagent to the diluted supernatant.

-

Measure the absorbance at a specific wavelength (typically 450-480 nm) after color development.

-

Quantify the amount of ammonia released by comparing the absorbance to a standard curve prepared with a known concentration of ammonium sulfate.

Unit Definition: One International Unit (IU) of L-asparaginase is defined as the amount of enzyme that liberates 1 µmole of ammonia per minute under the specified assay conditions.

Purification of L-Asparaginase from E. coli

This is a general protocol that may require optimization for specific strains and enzyme isoforms.[16][17]

Steps:

-

Cell Culture and Harvest: Grow the bacterial strain under conditions optimized for L-asparaginase production. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl, pH 8.6) and lyse the cells using methods such as sonication, French press, or enzymatic lysis (lysozyme).

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. L-asparaginase often precipitates between 40-60% saturation. Collect the precipitate by centrifugation.

-

Dialysis: Dissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for L-asparaginase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and load onto a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

-

Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.

Quantification of Amino Acids by LC-MS

This protocol provides a general workflow for the analysis of intracellular amino acids.[15]

Steps:

-

Metabolite Extraction: Rapidly quench bacterial metabolism (e.g., using cold methanol) and harvest the cells. Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Sample Preparation: Centrifuge the extract to remove cell debris and dry the supernatant under vacuum. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

LC Separation: Inject the sample onto a liquid chromatography system. For amino acid analysis, hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve good separation of these polar compounds.

-

MS Detection: Couple the LC system to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). Operate the mass spectrometer in a mode suitable for quantification, such as multiple reaction monitoring (MRM) for targeted analysis.

-

Quantification: Quantify the amino acids by comparing the peak areas to those of stable isotope-labeled internal standards.

Visualizations

Caption: Metabolic pathways of L-asparagine in a Gram-negative bacterium.

Caption: Putative metabolic pathways for D-asparagine in bacteria.

References

- 1. Purification and properties of D-amino acid dehydrogenase, an inducible membrane-bound iron-sulfur flavoenzyme from Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Functional Characterization of a Novel Bacterial Type Asparagine Synthetase A: A tRNA SYNTHETASE PARALOG FROM LEISHMANIA DONOVANI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine biosynthesis as a mechanism of increased host lethality induced by Serratia marcescens in simulated microgravity environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of asparagine synthetase gene expression by amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Enhanced Bacterial Growth and Gene Expression of D-Amino Acid Dehydrogenase With D-Glutamate as the Sole Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Enhanced Bacterial Growth and Gene Expression of D-Amino Acid Dehydrogenase With D-Glutamate as the Sole Carbon Source [frontiersin.org]

- 10. Bacterial ABC transporters of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bacterial amino acid transport proteins: occurrence, functions, and significance for biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Selective Nutrient Transport in Bacteria: Multicomponent Transporter Systems Reign Supreme [frontiersin.org]

- 13. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular aspartate concentration in gluc - Bacteria Escherichia coli - BNID 104699 [bionumbers.hms.harvard.edu]

- 15. New Procedures for Purification of l-Asparaginase with High Yield from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production, purification and characterization of l-asparaginase from streptomyces gulbargensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

DL-Asparagine: A Comprehensive Technical Guide to a Racemic Amino Acid Mixture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Asparagine is a racemic mixture of the non-essential amino acid asparagine, composed of equal parts D-asparagine and L-asparagine.[1] While L-asparagine is one of the 20 proteinogenic amino acids vital for protein synthesis and numerous metabolic functions in humans, the presence and biological significance of its D-enantiomer are increasingly being recognized.[][3] This technical guide provides an in-depth overview of this compound, focusing on the distinct properties of its enantiomeric constituents, methodologies for their separation and analysis, and their differential roles in biological signaling pathways. This information is crucial for researchers in drug development, neuroscience, and metabolic studies who require a comprehensive understanding of this racemic mixture.

Data Presentation: Physicochemical Properties

The enantiomers of asparagine share many physical and chemical properties, but they differ significantly in their optical activity and biological functions. This compound, as a racemic mixture, often exhibits properties that are a composite of its constituent enantiomers. The following table summarizes key quantitative data for D-asparagine, L-asparagine, and their racemic mixture.

| Property | D-Asparagine | L-Asparagine | This compound Monohydrate |

| Molecular Formula | C₄H₈N₂O₃[4] | C₄H₈N₂O₃[5] | C₄H₈N₂O₃·H₂O[1] |

| Molecular Weight | 132.12 g/mol [4] | 132.12 g/mol [5] | 150.13 g/mol [1] |

| Melting Point | 280 °C (decomposes) | 234-235 °C[5] | 220 °C (decomposes)[1] |

| Solubility in Water | Data not readily available | 2.94 g/100 mL[3] | Soluble |

| Optical Rotation [α]20/D | -35° (c = 5 in 5 M HCl) | -5.3° (c= 1.3 mg/L in water)[5] | Not applicable (racemic) |

| CAS Number | 2058-58-4[4] | 70-47-3[5] | 3130-87-8[6] |

Core Concepts: Chirality and Biological Significance

Asparagine possesses a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images: D- and L-asparagine.[] In biological systems, the L-form is the predominantly utilized enantiomer for protein synthesis.[] However, D-amino acids, including D-asparagine, are found in various organisms and are increasingly understood to have distinct physiological roles. For instance, D-asparagine has a notably sweet taste, whereas L-asparagine is tasteless. This difference in sensory perception is a direct consequence of their distinct stereochemistry and interaction with taste receptors.

Experimental Protocols

The separation and analysis of asparagine enantiomers are critical for studying their individual biological effects. The following sections detail the principles and key parameters of common analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Principle: The enantiomers of asparagine are passed through a column containing a CSP. Due to the differential diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase, one enantiomer is retained longer than the other, resulting in their separation.

Typical Experimental Parameters:

-

Column: A common choice is a macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column.[7]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acid like trifluoroacetic acid) is often used.[8] The exact composition is optimized to achieve the best resolution.

-

Detection: UV detection is commonly used. If the amino acids are derivatized with a fluorescent tag, a fluorescence detector can provide higher sensitivity.[9]

-

Sample Preparation: Samples may require deproteinization, followed by derivatization with a chiral or achiral reagent to enhance separation and detection.[10] Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine can be employed to form fluorescent diastereomeric derivatives that are separable on a standard reverse-phase column.[9]

A detailed protocol for the separation of underivatized amino acid enantiomers on an Astec CHIROBIOTIC® T column would involve optimizing the mobile phase composition (e.g., water:methanol:formic acid) and flow rate to achieve baseline separation.[7]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume for the analysis of chiral compounds.

Principle: In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of asparagine, which have the same charge-to-size ratio, are separated based on their differential interactions with the chiral selector as they migrate through a capillary under the influence of an electric field.

Typical Experimental Parameters:

-

Capillary: A fused-silica capillary is typically used.[11]

-

Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin) or their derivatives are common chiral selectors added to the BGE.[12]

-

Background Electrolyte (BGE): The choice of buffer and its pH are critical for separation. A buffer such as sodium tetraborate is often used.[13]

-

Voltage: A high voltage is applied across the capillary to drive the separation.[11]

-

Detection: UV detection at a low wavelength (e.g., 200 nm) is common for underivatized amino acids.[11] For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS).[12]

-

Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent. Derivatization with a chromophore or fluorophore can be performed to improve detection.[12] A detailed protocol would involve conditioning the capillary, preparing the BGE with the optimal concentration of the chiral selector, injecting the sample, and applying the separation voltage while monitoring the detector signal.[11][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For amino acids, derivatization is necessary to increase their volatility.

Principle: The enantiomers of asparagine are first converted into volatile derivatives. These derivatives are then separated on a chiral GC column and detected by a mass spectrometer, which provides both quantitative information and structural identification.

Typical Experimental Parameters:

-

Derivatization: A common method involves silylation, for example, with N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to create N,O(S)-tert.-butyldimethylsilyl derivatives.[14]

-

Column: A chiral capillary column is used for the enantioselective separation.

-

Carrier Gas: An inert gas like helium or hydrogen is used.

-

Temperature Program: The oven temperature is programmed to ramp up to facilitate the separation of the derivatives.

-

Detection: A mass spectrometer is used as the detector, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.[14]

The experimental workflow involves the derivatization of the asparagine sample, followed by injection into the GC-MS system and analysis of the resulting chromatogram and mass spectra.[14]

Mandatory Visualizations

Signaling Pathways

The enantiomers of asparagine participate in distinct signaling pathways, reflecting their different biological roles.

L-Asparagine has been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[15] This activation can occur independently of the Rag GTPases and is mediated by the small GTPase Arf1.[16][17] Activated mTORC1 then promotes a variety of anabolic processes, including cell growth, protein synthesis, glycolysis, and thermogenesis.[15]

D-Asparagine, similar to D-aspartate, is thought to function as a neurotransmitter by acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[18] Binding of D-asparagine to the NMDA receptor, along with a co-agonist like glycine or D-serine and membrane depolarization, leads to the opening of the receptor's ion channel.[19] This allows for the influx of calcium ions (Ca²⁺), which then triggers various downstream signaling cascades involving proteins like CaMKII.[20] These signaling events are crucial for synaptic plasticity, such as long-term potentiation (LTP), and the modulation of neurotransmission.[20]

Experimental Workflow for Chiral Analysis

The general workflow for the chiral analysis of asparagine in a given sample involves several key steps. First, the amino acids are extracted from the sample matrix. Depending on the analytical method and the required sensitivity, an optional derivatization step may be performed to enhance detectability or improve separation. The core of the workflow is the enantioselective separation using a technique like HPLC, CE, or GC. Following separation, the individual enantiomers are detected, and the resulting data is analyzed to quantify the amounts of D- and L-asparagine present and to confirm their identity.

Conclusion

This compound is more than just a simple mixture of amino acid enantiomers. The distinct biological roles of D- and L-asparagine necessitate their careful separation and analysis in various research contexts. This guide has provided a foundational understanding of the properties of this compound, detailed the principles of key analytical methodologies for enantioseparation, and illustrated the distinct signaling pathways in which each enantiomer is involved. For researchers and professionals in drug development and the life sciences, a thorough appreciation of the chirality of asparagine is essential for accurate experimental design and interpretation of results. The provided information serves as a valuable resource for further investigation into the complex and differential functions of D- and L-asparagine.

References

- 1. DL -Asparagine = 99.0 NT 3130-87-8 [sigmaaldrich.com]

- 3. Asparagine - Wikipedia [en.wikipedia.org]

- 4. D-Asparagine | C4H8N2O3 | CID 439600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C4H8N2O3 | CID 236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 18. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMDA receptor - Wikipedia [en.wikipedia.org]

- 20. news-medical.net [news-medical.net]

Spontaneous Resolution of DL-Asparagine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies behind the spontaneous resolution of DL-Asparagine (DL-Asn) enantiomers, a critical process in the production of enantiopure compounds for the pharmaceutical and biotechnology industries. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to facilitate the practical application of this chiral separation technique.

Introduction

Chiral purity is a paramount concern in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound, a proteinogenic amino acid, serves as a model system for studying spontaneous resolution, a phenomenon where a racemic mixture crystallizes into a physical mixture of enantiopure crystals of the D- and L-enantiomers. This guide delves into the two primary techniques for achieving this separation: Preferential Crystallization (PC) and Viedma Ripening .

Mechanisms of Chiral Resolution

The spontaneous resolution of this compound is fundamentally driven by the differences in the crystal lattice energy between homochiral (L-L or D-D) and heterochiral (L-D) interactions. The greater thermodynamic stability of the homochiral crystalline form leads to the preferential crystallization of one enantiomer from a supersaturated racemic solution.

Key Mechanistic Concepts:

-

Conglomerate System: this compound forms a conglomerate, meaning that upon crystallization from a racemic solution, it forms a mechanical mixture of separate D- and L-enantiomer crystals, rather than a racemic compound crystal.

-

Chiral Recognition: During crystal growth, molecules in the solution interact with the surface of existing crystals. There is a higher affinity and better stereochemical fit between molecules of the same chirality (e.g., an L-asparagine molecule attaching to an L-asparagine crystal).

-

Chiral Amplification: Once a slight excess of one enantiomer's crystals is established (either through seeding or stochastic nucleation), that enantiomer will crystallize at a faster rate, leading to a significant amplification of the enantiomeric excess (ee) in the solid phase.[1] This process is a dynamic interplay between the rates of crystal growth and, in some cases, racemization in the solution phase.[2][3]

Experimental Protocols

Preferential Crystallization (PC) of L-Asparagine Monohydrate

Preferential crystallization is a widely used technique for the resolution of conglomerates. It involves inducing the crystallization of the desired enantiomer from a supersaturated racemic solution by seeding with crystals of that enantiomer.

Materials and Equipment:

-

This compound monohydrate (≥99.0%)

-

L-Asparagine monohydrate (for seeding)

-

Deionized water

-

Jacketed crystallizer with temperature control

-

Stirrer (e.g., magnetic stirrer or overhead stirrer)

-

Thermostat

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

-

Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) analysis

Protocol:

-

Preparation of Supersaturated Racemic Solution:

-

Prepare a racemic aqueous solution of this compound monohydrate. A typical concentration is 78.0 mg/mL, which is saturated at 32.0°C.[4]

-

Heat the solution to a temperature above the saturation point (e.g., 40-50°C) to ensure complete dissolution.

-

Cool the solution to the desired crystallization temperature (e.g., 30°C) to create a supersaturated state.

-

-

Seeding:

-

Introduce a small amount of finely ground L-Asparagine monohydrate seed crystals into the supersaturated solution while stirring. The amount of seed crystals can be optimized but is typically in the range of 1-5% of the expected final product mass.

-

-

Isothermal Crystallization:

-

Maintain the temperature of the crystallizer at the setpoint (e.g., 30°C) under constant agitation for a predetermined period. The stirring rate should be sufficient to keep the crystals suspended but not so high as to cause significant secondary nucleation of the counter-enantiomer.

-

Monitor the crystallization process. The duration will depend on the desired yield and purity and can range from 30 minutes to several hours.

-

-

Harvesting and Drying:

-

Separate the crystallized product from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold deionized water or a solvent in which asparagine has low solubility to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

-

-

Analysis:

-

Determine the enantiomeric excess of the crystalline product using a validated chiral HPLC method (see Section 4).

-

Inhibition of the Counter-Enantiomer:

The nucleation and growth of the unwanted D-enantiomer can be inhibited by the addition of "tailor-made" additives. For the preferential crystallization of L-Asparagine, D-glutamic acid (D-Glu) and D-aspartic acid (D-Asp) have been shown to be effective inhibitors of D-Asparagine nucleation and growth, leading to higher yields and purity of the L-enantiomer.[4]

Viedma Ripening

General Experimental Setup:

-

A flask containing a slurry of the racemic this compound in its saturated aqueous solution.

-

Glass beads (e.g., 3 mm diameter) to induce attrition.

-

A magnetic stirrer to agitate the slurry and the glass beads.

-

A racemization agent may be required if the rate of racemization in solution is slow. For some amino acids, this can be a base.

Conceptual Workflow:

-

A slurry of racemic this compound crystals is continuously stirred with glass beads.

-

The grinding action breaks the crystals into smaller fragments.

-

Smaller fragments have a higher surface energy and are more soluble, leading to their dissolution (Ostwald ripening).

-

The dissolved solute contributes to the growth of larger crystals.

-

Any slight initial stochastic excess of one enantiomer will lead to a feedback loop where the crystals of the minor enantiomer are, on average, smaller and more likely to dissolve, while the crystals of the major enantiomer grow larger.

-

If racemization occurs in the solution phase, the dissolved minor enantiomer can convert to the major enantiomer, which then crystallizes, driving the system towards a homochiral solid state.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Typical Chiral HPLC Method for Asparagine Enantiomers:

-

Column: A chiral stationary phase (CSP) is required.

-

Astec CHIROBIOTIC® T: A teicoplanin-based CSP that is effective for the separation of underivatized amino acids.

-

Crownpak CR(+): Another commonly used column for the chiral separation of amino acids.

-

-

Mobile Phase: A simple mobile phase can be effective for underivatized amino acids.

-

An example for the Astec CHIROBIOTIC® T column is a mixture of water:methanol:formic acid (e.g., 30:70:0.02 v/v/v) . The small amount of formic acid helps in the elution of charged amino acids.

-

For gradient elution, a combination of an aqueous phase (e.g., water with 0.5% TFA) and an organic phase (e.g., acetonitrile:ethanol with 0.5% TFA) can be used.[7]

-

-

Detection: UV detection is typically used.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the formula:

-

ee (%) = (|Area_L - Area_D|) / (Area_L + Area_D) * 100

-

Quantitative Data

The efficiency of the spontaneous resolution of this compound is influenced by various factors, including temperature, supersaturation, and the presence of other amino acids.

| Experimental Method | Conditions | Enantiomeric Excess (ee) of Asparagine | Reference |

| Recrystallization | Racemic DL-Asn in water | Ranged from -59.7% (D-rich) to 88.9% (L-rich) | Kojo et al. |

| Co-crystallization | Mixture of 12 racemic amino acids with excess DL-Asn | Up to 100% (either D or L) | [8] |

| Preferential Crystallization with Freezing | Saturated DL-Asn solution, frozen at -20°C for 1 day | L-enantiomer excess increased from 10% to 34.9-35.5% | [8] |

| Preferential Crystallization with Additives | Seeded isothermal PC of L-Asn with D-Glu or D-Asp as inhibitors | High yield and purity of L-Asn | [4] |

Visualizations

Workflow for Preferential Crystallization of L-Asparagine

Caption: Figure 1. A schematic workflow of the preferential crystallization process for the resolution of this compound.

Logical Relationship in Chiral Amplification during Crystallization

Caption: Figure 2. A simplified feedback loop illustrating the process of chiral amplification during the crystallization of this compound.

Conclusion

The spontaneous resolution of this compound enantiomers through techniques like preferential crystallization and Viedma ripening offers a powerful and cost-effective alternative to chiral synthesis or chromatography for producing enantiopure compounds. A thorough understanding of the underlying mechanisms of chiral recognition and amplification, coupled with carefully controlled experimental conditions, is essential for achieving high yields and enantiomeric purity. This guide provides a foundational framework for researchers and professionals in drug development to harness these crystallization-based resolution methods. Further research into the molecular-level interactions at the crystal surface, potentially through computational modeling, will undoubtedly lead to more refined and efficient chiral separation technologies.

References

- 1. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of DL-Asparagine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Asparagine monohydrate is the hydrated, racemic form of the non-essential amino acid asparagine, composed of equal parts D- and L-isomers. While L-asparagine is a proteinogenic amino acid vital for protein synthesis and nitrogen metabolism in living organisms, the DL-racemic mixture serves as a crucial component in various scientific and industrial applications.[1][2][3] It is frequently utilized as a nutrient source in bacterial and cell culture media, and as a starting material or intermediate in the synthesis of pharmaceutical compounds and other specialty chemicals.[1][2][4][5] A thorough understanding of its physicochemical properties is paramount for its effective application in research, process development, and formulation. This guide provides an in-depth overview of these properties, supported by experimental methodologies and analytical workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound monohydrate are summarized below. These properties are critical for handling, storage, and application in various experimental and manufacturing settings.

Table 1: General and Chemical Identifiers

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3130-87-8; 69833-18-7 | [4][6][7] |

| Molecular Formula | C₄H₁₀N₂O₄ | [4][6] |

| Molecular Weight | 150.13 g/mol | [4][5][6][8] |

| Anhydrous Formula | C₄H₈N₂O₃ | [3][9] |

| Anhydrous M.W. | 132.12 g/mol | [3][5][9] |

| IUPAC Name | 2,4-diamino-4-oxobutanoic acid;hydrate | [8][9] |

| Synonyms | (±)-2-Aminosuccinic acid 4-amide, DL-2-Aminosuccinamic acid, H-DL-Asn-OH·H₂O |[7] |

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder or solid | [2][9] |

| Melting Point | ~220 °C (with decomposition) | [2][4] |

| Boiling Point | 438 °C at 760 mmHg (Predicted) | |

| Water Solubility | 29.4 g/L (29.4 mg/mL) at 25 °C | [3] |

| Other Solubilities | Soluble in acids and alkalis; Practically insoluble in methanol, ethanol, ether, and benzene | [3][4][5] |

| pKa (Asparagine) | 2.1 (carboxyl group, 20 °C); 8.80 (amino group, 20 °C) | [10] |

| Vapor Pressure | 6.74 x 10⁻⁹ mmHg at 25 °C (Predicted) | |

Structural and Spectroscopic Data

The structural integrity and identity of this compound monohydrate are confirmed through crystallographic and spectroscopic techniques.

Crystal Structure Studies on the enantiomerically pure L-asparagine monohydrate have determined its crystal structure to be orthorhombic.[11][12] This complex crystalline lattice is stabilized by an extensive network of hydrogen bonds between the asparagine and water molecules.[11] The water of hydration is integral to this structure and its removal can lead to phase transitions.[3]

Spectroscopic Profile Spectroscopic analysis provides a fingerprint for the identification and characterization of the molecule.

Table 3: Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹³C NMR | In D₂O (pH 1.59), characteristic shifts at 34.92, 50.85, 172.26, and 174.46 ppm are observed. | [9] |

| Infrared (IR) | The IR spectrum shows characteristic absorption bands for various functional groups, including O-H stretching from the water molecule, N-H and C=O stretching vibrations. | [13][14][15] |

| UV-Visible | The L-asparagine crystal exhibits a lower cutoff wavelength around 385 nm, indicating good transparency in the visible spectrum. | [12] |

| Mass Spectrometry | GC-MS data is available for the parent compound, aiding in its identification. |[9] |

Chemical Properties and Stability

Reactivity As an amino acid, this compound monohydrate exhibits characteristic reactions:

-

Hydrolysis: The amide group can be hydrolyzed to form aspartic acid and ammonia.[3]

-

Deamination: The alpha-amino group can be removed under certain conditions.[3]

-

Salt Formation: It readily reacts with acids and bases to form salts, such as DL-asparaginium nitrate.[2][4]

Stability and Storage this compound monohydrate is generally stable but may be moisture-sensitive.[16] It is incompatible with strong oxidizing agents.[16] Thermally, the monohydrate is stable up to approximately 94°C (367 K), beyond which it can undergo an irreversible phase transition due to dehydration.[3] It should be stored in a cool, dry place in a well-sealed container.[5]

Experimental Protocols & Workflows

Accurate characterization of this compound monohydrate relies on standardized experimental procedures. The following sections detail the methodologies for determining key properties.

A. Gravimetric Solubility Determination

This method is used to quantify the solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

An excess amount of this compound monohydrate is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

The resulting slurry is agitated at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Once equilibrated, the suspension is allowed to settle, and the supernatant is carefully filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

-

A precise volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated from the filtrate under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point).

-

The container with the dried solute is weighed again. The mass of the dissolved solid is determined by the difference in weight.

-

Solubility is calculated and typically expressed in g/L or mg/mL.[17][18]

Caption: Workflow for Gravimetric Solubility Determination.

B. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure thermal stability and phase transitions.[19]

Methodology:

-

A small, accurately weighed amount of the this compound monohydrate sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument's furnace.

-

A temperature program is initiated, heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C).[19][20]

-

The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.[21]

-

The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting or dehydration) and exothermic events are observed as peaks.

-

Analysis of the thermogram provides the onset temperature, peak maximum (e.g., melting point), and the enthalpy (ΔH) of the transition.[19]

References

- 1. ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound monohydrate | 3130-87-8 [chemicalbook.com]

- 3. Buy this compound monohydrate | 3130-87-8 [smolecule.com]

- 4. This compound monohydrate , 98 , 69833-18-7 - CookeChem [cookechem.com]

- 5. Thermo Scientific Chemicals this compound monohydrate, 98% | Fisher Scientific [fishersci.ca]

- 6. Asparagine, d-l-, monohydrate [webbook.nist.gov]

- 7. This compound monohydrate, 250 g, CAS No. 3130-87-8 | Asparagine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. L-Asparagine, monohydrate | C4H10N2O4 | CID 170358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C4H8N2O3 | CID 236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Asparagine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound monohydrate(3130-87-8) IR Spectrum [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. irjms.com [irjms.com]

- 16. 70-47-3 CAS MSDS (L-Asparagine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. web.williams.edu [web.williams.edu]

- 21. ocw.mit.edu [ocw.mit.edu]

An In-Depth Technical Guide to the Biosynthesis and Degradation Pathways of Asparagine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagine (Asn), a non-essential amino acid, plays a multifaceted role in cellular physiology far beyond its fundamental function as a building block for protein synthesis.[1] It is a critical hub for nitrogen metabolism, a signaling molecule, and a key metabolite in the metabolic reprogramming of cancer cells.[2][3] The synthesis of asparagine is catalyzed by asparagine synthetase (ASNS), an enzyme that links carbon and nitrogen metabolism.[4] Conversely, its degradation is primarily mediated by asparaginase (ASNase).[5][6]

The metabolic pathways governing asparagine homeostasis are of significant interest in drug development, particularly in oncology. The dependence of certain cancer cells, most notably in acute lymphoblastic leukemia (ALL), on an external supply of asparagine forms the basis of L-asparaginase chemotherapy, a cornerstone of ALL treatment for decades.[7][8][9] Understanding the intricate details of asparagine biosynthesis, degradation, and its regulation is therefore paramount for developing novel therapeutic strategies and overcoming drug resistance.

This guide provides a comprehensive overview of the core metabolic pathways of asparagine, quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and the signaling networks that regulate its homeostasis.

Biosynthesis of Asparagine

The de novo synthesis of asparagine is a two-step process that begins with the Krebs cycle intermediate, oxaloacetate.

-

Formation of Aspartate: Oxaloacetate is converted to aspartate via a transamination reaction, typically catalyzed by aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT). This reaction involves the transfer of an amino group from glutamate to oxaloacetate, yielding aspartate and α-ketoglutarate.[10][11]

-

Formation of Asparagine: The final step is catalyzed by Asparagine Synthetase (ASNS) , a ubiquitous enzyme in mammals.[4] ASNS facilitates the ATP-dependent transfer of an amide group from glutamine to aspartate, producing asparagine, glutamate, AMP, and pyrophosphate.[10][12] The reaction proceeds through a β-aspartyl-AMP intermediate.[4][12]

Pathway Visualization

Caption: The de novo biosynthesis pathway of asparagine from oxaloacetate.

Regulation of Asparagine Synthetase (ASNS)

ASNS expression is tightly regulated at the transcriptional level in response to cellular stress, ensuring cell survival under nutrient-limiting conditions.[13] Two major signaling pathways converge on the transcription factor ATF4 (Activating Transcription Factor 4) to induce ASNS expression.[14][15]

-

Amino Acid Response (AAR): Limitation of any single essential amino acid leads to an accumulation of uncharged tRNAs, which activates the GCN2 kinase.[14][15] GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global decrease in protein synthesis but paradoxically increasing the translation of ATF4 mRNA.[4]

-

Unfolded Protein Response (UPR): Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded proteins, activates the PERK kinase.[4][15] Similar to GCN2, PERK also phosphorylates eIF2α, resulting in increased ATF4 synthesis.[14]

Activated ATF4 translocates to the nucleus and binds to specific response elements (C/EBP-ATF response elements, or CAREs) in the promoter region of target genes, including ASNS, thereby upregulating its transcription.[4][14][15]

Regulatory Pathway Visualization

Caption: Transcriptional regulation of ASNS via stress-response pathways.

Degradation of Asparagine

The primary degradation pathway for asparagine is a simple hydrolysis reaction.

-

Hydrolysis to Aspartate: The enzyme L-asparaginase (ASNase) catalyzes the hydrolysis of the amide group of L-asparagine, yielding L-aspartic acid and ammonia.[7][16][17] This reaction is central to the therapeutic effect of asparaginase in cancer treatment.[6]

-

Further Metabolism: The resulting aspartate can be converted back to oxaloacetate by transamination, allowing its carbon skeleton to enter the citric acid cycle.[10][11] The released ammonia can be incorporated into other molecules or enter the urea cycle for excretion.[1]

Minor degradation pathways also exist, such as transamination of asparagine by asparagine aminotransferase to produce 2-oxosuccinamate, which is further metabolized.[18] Non-enzymatic deamidation can also occur, leading to a mixture of aspartyl and iso-aspartyl linkages, which can affect protein structure and function.[19][20]

Pathway Visualization

Caption: The primary degradation pathway of asparagine via hydrolysis.

Role in Disease and Drug Development

The differential expression of ASNS between normal and malignant cells provides a key therapeutic window.

-

Therapeutic Principle: Many ALL cells exhibit low or absent ASNS expression, rendering them unable to synthesize asparagine de novo.[6][16] These leukemic cells are therefore entirely dependent on exogenous asparagine from the bloodstream for survival and proliferation.[5]

-

Mechanism of L-Asparaginase: Therapeutic L-asparaginase, an enzyme derived from bacteria (E. coli or Erwinia chrysanthemi), is administered systemically.[16][17] It depletes circulating plasma asparagine by converting it to aspartate and ammonia.[7] This "starvation" of asparagine leads to an inhibition of protein synthesis, cell cycle arrest, and ultimately apoptosis in the dependent leukemic cells.[5][17] Normal cells are less affected because they can upregulate their own ASNS to synthesize asparagine.[5]

-

Mechanisms of Resistance: Resistance to asparaginase therapy can develop, often through the upregulation of ASNS expression in the cancer cells, which circumvents the need for an external supply.[2][14]

Therapeutic Logic Visualization

Caption: Therapeutic mechanism of L-asparaginase in ASNS-deficient cancer cells.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for modeling metabolic flux and understanding the dynamics of asparagine metabolism.

Table 1: Kinetic Properties of Human Asparagine Synthetase (ASNS)

| Substrate | Apparent Km (mM) | Reference |

|---|---|---|

| Aspartate | 0.53 ± 0.01 | [21][22] |

| Glutamine | 2.4 ± 0.04 | [21][22] |

| ATP | Not explicitly determined |

Data derived from in vitro assays using purified recombinant human ASNS.[21][22]

Table 2: Physiological Concentrations of Asparagine

| Biological Fluid | Concentration (µM) | Reference |

|---|---|---|

| Human Plasma | 25.61 ± 2.51 | [23] |

| Human Serum | 37.99 ± 1.77 | [23] |

| Human Cerebrospinal Fluid (CSF) | 11.11 ± 2.59 | [23] |

Concentrations can vary based on diet, age, and physiological state.

Experimental Protocols

Reliable methods for quantifying the activity of ASNS and asparaginase are essential for both basic research and clinical monitoring.

Protocol: Asparagine Synthetase (ASNS) Activity Assay

This protocol is based on the robust and sensitive detection of AMP, a direct product of the ASNS reaction.[21][22]

Principle: The amount of AMP generated by ASNS is quantified using a commercial bioluminescent assay (e.g., AMP-Glo™). In this coupled reaction, AMP is converted to ADP and then to ATP, which is used by luciferase to generate light. The light output is directly proportional to the AMP produced and thus to the ASNS activity.

Materials:

-

Purified ASNS enzyme or cell/tissue lysate

-

Enzyme Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA

-

Substrate Solution: 20 mM Aspartate, 20 mM Glutamine, 2 mM ATP in enzyme buffer (for a 2X stock)

-

AMP-Glo™ Assay System (or equivalent)

-

White, opaque 96-well plates suitable for luminescence

-

Luminometer

Procedure:

-

Enzyme Preparation: Thaw purified ASNS protein on ice. If using lysates, prepare by homogenizing cells/tissues in a suitable lysis buffer and clarify by centrifugation. Dilute the enzyme/lysate to the desired concentration (e.g., 0.1 µg per reaction for purified enzyme) using enzyme buffer.[21][22]

-

Reaction Setup: In triplicate, add 12.5 µL of diluted enzyme preparation or blank buffer to microcentrifuge tubes or wells of a 96-well plate.

-

Initiate Reaction: Start the reaction by adding 12.5 µL of 2X Substrate Solution to each tube/well. The final reaction volume is 25 µL with final concentrations of 10 mM aspartate, 10 mM glutamine, and 1 mM ATP.[21][22]

-

Incubation: Incubate at 37°C for a defined period determined by a prior time-course experiment to ensure linearity (e.g., 30 minutes).[21][22]

-

AMP Detection: Stop the reaction and proceed with AMP detection following the manufacturer's protocol for the AMP-Glo™ Assay System. This typically involves:

-

Adding AMP-Glo™ Reagent I to deplete any remaining ATP.

-

Incubating.

-

Adding AMP-Glo™ Reagent II to convert AMP to ATP and generate a luminescent signal.

-

Incubating.

-

-

Measurement: Read the luminescence on a plate-reading luminometer.

-